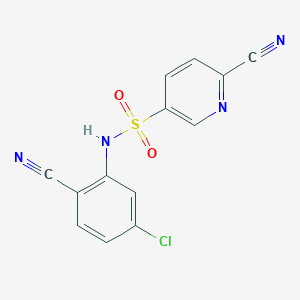

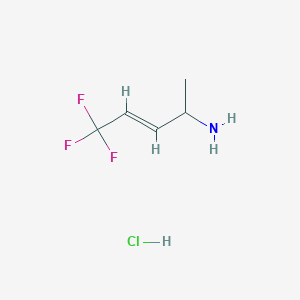

(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

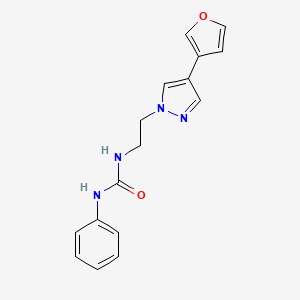

(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride, also known as Trifluoromethylphenylpiperazine (TFMPP), is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is a psychoactive drug that acts as a serotonin receptor agonist and is commonly used as a recreational drug. However,

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of fluorous amines, including those with trifluoromethyl groups, demonstrate their utility in resolving racemic mixtures and understanding their solubility and partition coefficients across different solvents. This application is crucial in the development of novel methods for enantiomer resolution, as seen in the work by Szabó et al. (2006), where fluorous amines were used for the heat-facilitated resolution of racemic acids, showcasing their potential in stereochemical applications (Szabó et al., 2006).

Organic Synthesis

In the field of organic synthesis, the trifluoromethyl group is recognized for its electron-withdrawing properties, enhancing the reactivity of aromatic compounds. Cho et al. (2010) presented an efficient method for the trifluoromethylation of aryl chlorides, a key reaction for introducing CF3 groups into pharmaceutical and agrochemical compounds, highlighting its importance in modifying molecular properties for varied applications (Cho et al., 2010).

Chemical Detection and Analysis

Tamiaki et al. (2013) explored the use of synthetic chlorophyll derivatives for optical detection of amines. The introduction of trifluoroacetyl groups into these compounds facilitated the formation of hemiaminal-type adducts with blue-shifted absorption bands, showcasing a novel approach for the selective detection of amines in solution (Tamiaki et al., 2013).

Advanced Material Development

Research by Chung and Hsiao (2008) on novel organosoluble fluorinated polyimides derived from trifluoromethyl-substituted bis(ether amine) monomers underlines the significance of these compounds in creating materials with low dielectric constants and high thermal stability. Such materials are vital for the electronics industry, providing insights into the design of high-performance polymers (Chung & Hsiao, 2008).

Catalysis and Reactions

The development of catalyst-free trifluoroethylation reactions of amines by Andrews et al. (2017) showcases the application of trifluoroacetic acid in the direct trifluoroethylation of secondary amines. This method demonstrates remarkable functional group tolerance, providing a practical approach to synthesizing fluorinated amines, essential in medicinal chemistry (Andrews et al., 2017).

Propiedades

IUPAC Name |

(E)-5,5,5-trifluoropent-3-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c1-4(9)2-3-5(6,7)8;/h2-4H,9H2,1H3;1H/b3-2+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJNCNYHUVQAKQ-SQQVDAMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2765173.png)

![2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2765174.png)

![[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride](/img/structure/B2765178.png)

![5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2765179.png)

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2765180.png)